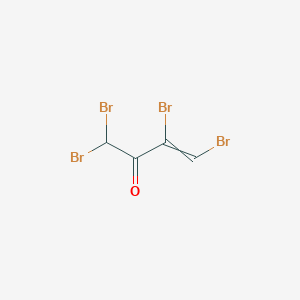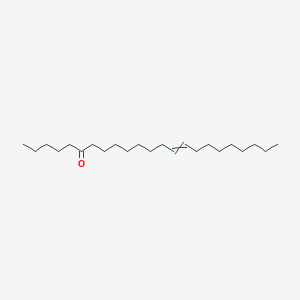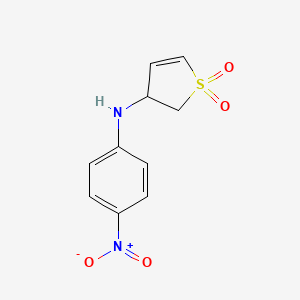
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of nitroaniline derivatives. This compound is characterized by the presence of a nitro group (—NO2) attached to an aniline moiety, which is further connected to a thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of 4-nitroaniline with a thiophene derivative under specific conditions. One common method involves the use of 4-nitrochlorobenzene and ammonia to produce 4-nitroaniline, which is then reacted with a thiophene derivative . The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration reactions.
Major Products Formed
Reduction: The major product formed is 4-aminoaniline.
Substitution: Various substituted derivatives of the compound can be formed depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can also inhibit specific enzymes and disrupt cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at the ortho position.
3-Nitroaniline: Similar structure but with the nitro group at the meta position.
4-Nitroaniline: Similar structure with the nitro group at the para position.
Uniqueness
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives.
Propriétés
Numéro CAS |
56799-41-8 |
|---|---|
Formule moléculaire |
C10H10N2O4S |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
InChI |
InChI=1S/C10H10N2O4S/c13-12(14)10-3-1-8(2-4-10)11-9-5-6-17(15,16)7-9/h1-6,9,11H,7H2 |
Clé InChI |
DELOBBHOFGCHPB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



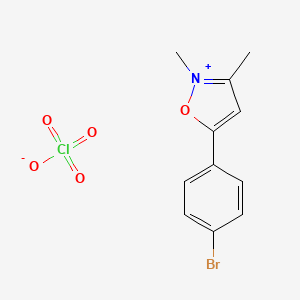


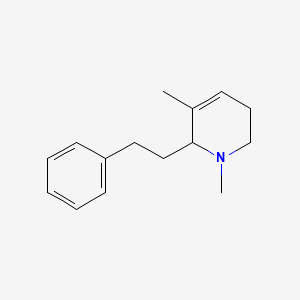

![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)
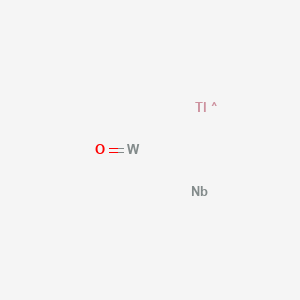
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
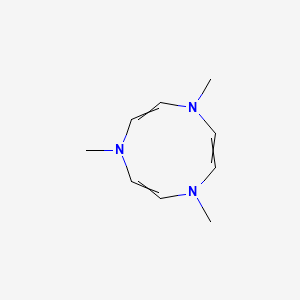
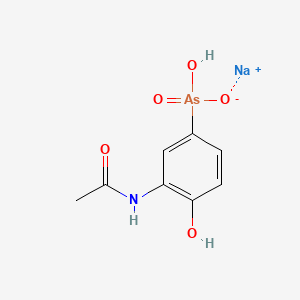
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
